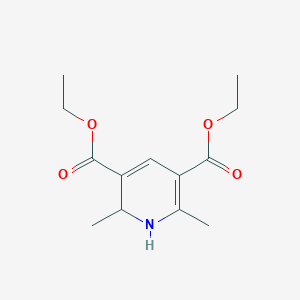
Diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate is an organic compound with the molecular formula C13H17NO4. It is a derivative of dihydropyridine and is commonly used in organic synthesis. This compound is known for its role in various chemical reactions and its applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: Diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate is typically synthesized through the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . Another method involves the reaction of formaldehyde and ethyl acetoacetate in the presence of an inert gas .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The purification process may include recrystallization from ethanol or flash chromatography with petroleum/ethyl acetate (7:3) to achieve high purity .
化学反应分析
Types of Reactions: Diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Methanesulfonic acid, sodium nitrite, and wet silicon dioxide are commonly used as oxidizing agents.
Substitution: The compound can participate in substitution reactions, although specific reagents and conditions may vary depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
科学研究应用
Diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate involves its role as a hydrogen source in reduction reactions. It can donate hydrogen atoms to other molecules, facilitating reductive processes. The molecular targets and pathways involved in its action depend on the specific reactions and applications being studied .
相似化合物的比较
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 4-(furan-2yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl-4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness: Diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate is unique due to its specific structure and reactivity. Its ability to act as a hydrogen source in reduction reactions sets it apart from other similar compounds. Additionally, its applications in various fields of scientific research highlight its versatility and importance.
属性
CAS 编号 |
40673-09-4 |
|---|---|
分子式 |
C13H19NO4 |
分子量 |
253.29 g/mol |
IUPAC 名称 |
diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h7-8,14H,5-6H2,1-4H3 |
InChI 键 |
SZBXIDVNNDLUME-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(NC1C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


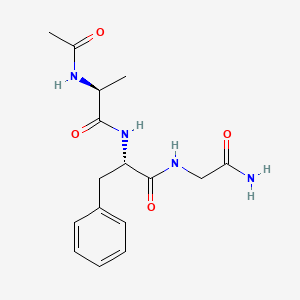
![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
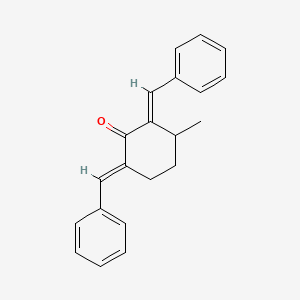
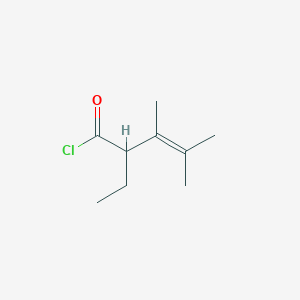


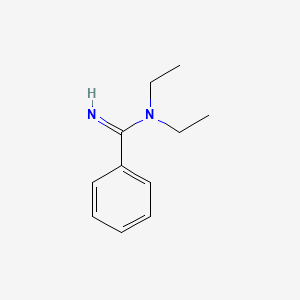
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14652422.png)
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)

![Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate](/img/structure/B14652443.png)
![Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate](/img/structure/B14652447.png)
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652448.png)
![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)
